Cas no 946272-15-7 (N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide)

N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)butyramide
- AKOS024492782
- N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide
- 946272-15-7
- F5034-0668
- N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide
-
- インチ: 1S/C18H21N3O2S2/c1-2-6-14(22)20-17-16(12-7-4-3-5-8-12)21-18(25-17)24-11-15(23)19-13-9-10-13/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,19,23)(H,20,22)
- InChIKey: SECSZDYJVNJHRW-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(C2C=CC=CC=2)=C(NC(CCC)=O)S1)CC(NC1CC1)=O
計算された属性
- せいみつぶんしりょう: 375.10751927g/mol
- どういたいしつりょう: 375.10751927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 125Ų
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5034-0668-40mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-20mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-15mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-4mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-2mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-5mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-3mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-5μmol |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-10μmol |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5034-0668-10mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide |
946272-15-7 | 10mg |
$79.0 | 2023-09-10 |
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamideに関する追加情報
Recent Advances in the Study of N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide (CAS: 946272-15-7)
In recent years, the compound N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide (CAS: 946272-15-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole core and functionalized side chains, has shown promising potential in various therapeutic applications. The following research brief consolidates the latest findings and developments related to this compound, offering insights into its synthesis, mechanism of action, and potential clinical applications.
The primary focus of recent studies has been on elucidating the pharmacological properties of 946272-15-7. Researchers have identified its role as a potent modulator of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This finding suggests its potential as a novel anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant area of investigation has been the compound's antitumor activity. Preclinical studies have revealed that 946272-15-7 can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. A recent paper in Bioorganic & Medicinal Chemistry Letters highlighted its ability to disrupt the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in various cancers. These findings underscore the compound's potential as a targeted therapy for malignancies with limited treatment options.
The synthesis and structural optimization of 946272-15-7 have also been a subject of intensive research. A team from the University of Cambridge recently developed a more efficient synthetic route that improves yield and reduces production costs. Their work, published in Organic Process Research & Development, detailed a novel catalytic system that enhances the formation of the thiazole ring while maintaining high stereoselectivity. This advancement could facilitate larger-scale production for further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of 946272-15-7. Current research is addressing issues related to its pharmacokinetic profile, particularly its oral bioavailability and metabolic stability. Several derivative compounds are being synthesized and tested to improve these properties while retaining the parent molecule's therapeutic efficacy. The ongoing studies are expected to provide crucial data for future Investigational New Drug (IND) applications.
In conclusion, N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide represents a compelling case study in modern drug discovery. Its multifaceted biological activities, coupled with recent synthetic advancements, position it as a promising candidate for further development. As research progresses, this compound may offer new therapeutic options for conditions ranging from chronic inflammation to aggressive cancers, marking an important milestone in chemical biology and pharmaceutical sciences.
946272-15-7 (N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide) 関連製品
- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)
- 2228365-47-5(tert-butyl N-3-(2-amino-1,3-oxazol-5-yl)phenylcarbamate)
- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)
- 522644-10-6((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride)
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 2034263-83-5(N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzene-1-sulfonamide)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)
- 1341713-72-1(2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)




